molecular formula C7H10O B1361053 2-Propylfuran CAS No. 4229-91-8

2-Propylfuran

Cat. No.: B1361053
CAS No.: 4229-91-8
M. Wt: 110.15 g/mol
InChI Key: CPLJMYOQYRCCBY-UHFFFAOYSA-N
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Description

2-Propylfuran is an organic compound with the molecular formula C7H10OThis compound is also known by other names such as Furan, α-propyl- and 2-n-Propylfuran .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propylfuran can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation of furan with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of furfural, a biomass-derived platform chemical. This process is carried out in the presence of a metal catalyst such as palladium or nickel under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Propylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Propylfuran has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Propylfuran involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic transformations to form reactive intermediates that may interact with cellular components. The exact molecular targets and pathways are still under investigation, but it is known to be metabolized by cytochrome P450 enzymes in the liver .

Comparison with Similar Compounds

Uniqueness: 2-Propylfuran is unique due to its specific propyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where other furans may not be suitable .

Properties

IUPAC Name

2-propylfuran
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InChI

InChI=1S/C7H10O/c1-2-4-7-5-3-6-8-7/h3,5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CPLJMYOQYRCCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00195122
Record name 2-Propylfuran
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Molecular Weight

110.15 g/mol
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Physical Description

Yellow liquid; [Alfa Aesar MSDS]
Record name 2-Propylfuran
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Boiling Point

113.00 to 115.00 °C. @ 760.00 mm Hg
Record name 2-Propylfuran
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CAS No.

4229-91-8
Record name 2-Propylfuran
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Record name Furan, 2-propyl-
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Record name 2-propylfuran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-propylfuran formed in food?

A: this compound can form during thermal processing of lipid-rich foods. Specifically, it arises from the reaction of 2-heptenal, a lipid oxidation product, in the presence of amino acids, peptides, or proteins []. This reaction requires oxidizing conditions and likely involves radical species [].

Q2: Are there other ways to synthesize this compound chemically?

A: Yes, beyond food-related formation, this compound can be synthesized through the reaction of diketene with ethyl 2-diazo-3-oxohexanoate (4b) under specific conditions []. This reaction, upon treatment with methanol and hydrogen chloride, yields this compound alongside other products like diesters [].

Q3: What are the implications of this compound formation in food?

A: The research highlights the complex role of amino acids in generating aroma compounds like 2-alkylfurans during food processing []. This has implications for understanding flavor development in thermally processed foods, particularly those rich in lipids and proteins. Further research might explore how different processing parameters influence this compound levels and contribute to the overall sensory profile of the food.

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